2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of isoindoline carboxamides and has a molecular formula of C19H20N2O4. In
Scientific Research Applications
Compound 1 has been studied extensively for its potential pharmaceutical applications. Research has shown that this 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 is not fully understood. However, research has shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and tumor growth. It also modulates the expression of certain genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation of using 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1. One area of research could be the development of more efficient synthesis methods for this 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another area of research could be the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 involves the reaction of 2-furylacrolein with butylamine and phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 2-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1, which is then purified through recrystallization.
properties
IUPAC Name |
2-butyl-N-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-3-8-20-17(22)14-7-6-12(10-15(14)18(20)23)16(21)19-11-13-5-4-9-24-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNOHBSXONFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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